molecular formula C26H24F3N7O3Se B2592131 Glutaminase-IN-1 CAS No. 2247127-79-1

Glutaminase-IN-1

Cat. No. B2592131
CAS RN: 2247127-79-1
M. Wt: 618.49
InChI Key: KWZUDGWKTNIKJY-UHFFFAOYSA-N
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Description

Glutaminase-IN-1 is a small molecule inhibitor that specifically targets the enzyme glutaminase 1 (GLS1) . GLS1 plays a crucial role in the metabolic pathway known as glutaminolysis , which involves the conversion of glutamine to glutamate. This process provides cancer cells with essential energy (adenosine triphosphate, ATP) and building blocks (such as nucleotides and lipids) for rapid proliferation. Notably, GLS1 is often overexpressed in highly proliferative cancer cells, making it an attractive target for therapeutic intervention .

Scientific Research Applications

1. Neurotoxicity and Neurodegenerative Diseases

Glutaminase 1, responsible for glutamate production, is implicated in neurotoxicity related to neurodegenerative diseases. Studies indicate that pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α can induce neurotoxicity through glutamate, implicating a potential role for neuronal glutaminase in these conditions (Ye et al., 2013).

2. Cancer Therapy

In cancer, glutaminase inhibition has shown promise. For example, CB-839, a glutaminase inhibitor, demonstrated antiproliferative activity in triple-negative breast cancer, linked with decreased glutamine consumption and glutamate production (Gross et al., 2014). Additionally, glutaminase II pathway is upregulated for glutamate production upon glutaminase 1 inhibition in pancreatic tumors, suggesting new targets for cancer therapy (Udupa et al., 2019).

3. Myelodysplastic Syndrome Treatment

The glutaminase inhibitor telaglenastat (CB-839) in combination with azacitidine is under investigation for treating advanced myelodysplastic syndrome (MDS), showing promising safety and efficacy (Guerra et al., 2019).

4. Industrial Applications

L-glutaminases, related to glutaminase, have potential applications in various sectors, from therapeutic to food industry, with research focusing on their production and applications (Binod et al., 2017).

5. Cardiovascular and Endothelial Cell Research

Glutaminase-1 (GLS1) plays a role in the proliferation, migration, and survival of human endothelial cells, suggesting its importance in cardiovascular health and potentially in treating diseases associated with aberrant endothelial cell proliferation and viability (Peyton et al., 2018).

6. Neurogenesis

GLS1 is essential for the differentiation, proliferation, and survival of human neural progenitor cells, indicating its critical role in neurogenesis and potential therapeutic applications in neurological disorders (Wang et al., 2014).

7. Colorectal Cancer

GLS1 expression is upregulated in colorectal cancer and correlates with clinicopathological factors, suggesting its role in colon cancer tumorigenesis and potential as a therapeutic target (Huang et al., 2014).

Mechanism of Action

The primary mechanism of action involves inhibiting GLS1 activity. By blocking glutaminolysis, Glutaminase-IN-1 reduces ATP production, disrupts redox balance, and impairs glutathione biosynthesis in cancer cells. This metabolic disruption ultimately hampers cancer cell growth and survival .

properties

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZUDGWKTNIKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N7O3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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